![molecular formula C21H23N5 B2912906 11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 612523-18-9](/img/structure/B2912906.png)
11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-Methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a useful research compound. Its molecular formula is C21H23N5 and its molecular weight is 345.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic compounds such as quinazolinones and isoquinolines involves complex reactions aiming at discovering novel antihypertensive agents, though some synthesized compounds did not exhibit the desired antihypertensive activity (Shiau et al., 1990).
- Novel synthetic routes have been developed for the preparation of quinazoline derivatives using carbon dioxide and 2-aminobenzonitriles, highlighting green chemistry approaches in the synthesis of intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009).
Development of Fluorescent Sensors
- Research into fluorescent sensors based on benzimidazo derivatives has shown promising results for the detection of Cu2+ ions, with potential applications in environmental monitoring and biochemistry (Liu et al., 2014).
Biological Activities and Applications
- The study of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents has provided insights into their anticancer activity, highlighting the importance of the substituent's nature in determining the level of activity (Konovalenko et al., 2022).
- Novel bisbenzimidazole compounds have been synthesized and evaluated as inhibitors of Escherichia coli topoisomerase IA, offering a new avenue for the development of antibacterial agents (Nimesh et al., 2014).
Future Directions
: Batista, D. C., Silva, D. P. B., Florentino, I. F., Cardoso, C. S., Gonçalves, M. P., Valadares, M. C., … & Menegatti, R. (2018). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl) (1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 26(1), 217-226. Read more
: Nathan, C., & Ding, A. (2010). Nonresolving inflammation. Cell, 140(6), 871-882.
: Medzhitov, R. (2008). Origin and physiological roles of inflammation. Nature, 454(7203), 428-435.
properties
IUPAC Name |
11-(4-methylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-24-10-12-25(13-11-24)21-16-7-3-2-6-15(16)17(14-22)20-23-18-8-4-5-9-19(18)26(20)21/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPPGQONZZIMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

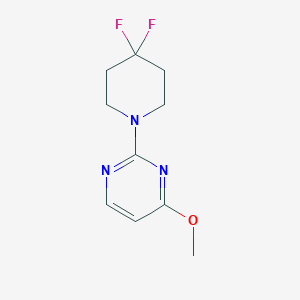


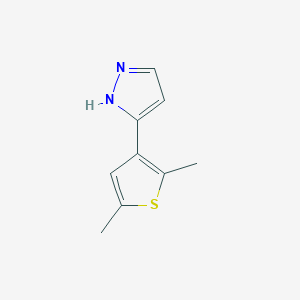

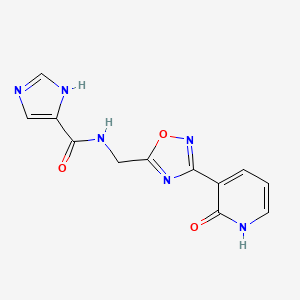

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)

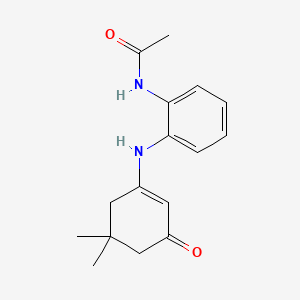
![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)
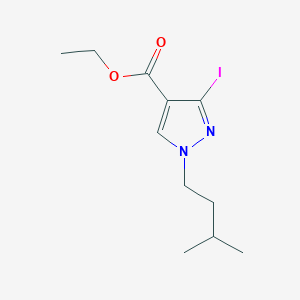
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2912844.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)